Ethynethiol

Catalog No.
S16085381
CAS No.
53750-02-0
M.F
C2H2S
M. Wt
58.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynethiol

CAS Number

53750-02-0

Product Name

Ethynethiol

IUPAC Name

ethynethiol

Molecular Formula

C2H2S

Molecular Weight

58.10 g/mol

InChI

InChI=1S/C2H2S/c1-2-3/h1,3H

InChI Key

ZHOPKHNLYOLWLE-UHFFFAOYSA-N

Canonical SMILES

C#CS

Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the chemical formula C2H6S\text{C}_2\text{H}_6\text{S}. It is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten cabbage or garlic, detectable by humans at extremely low concentrations (as low as 0.36 parts per billion) . The compound consists of an ethyl group (C2H5\text{C}_2\text{H}_5) bonded to a thiol group (SH\text{SH}), making it structurally similar to ethanol but with sulfur replacing oxygen . Ethanethiol is more volatile than ethanol due to its reduced capacity for hydrogen bonding and is toxic at high concentrations .

Ethanethiol occurs naturally in small quantities in petroleum and is commonly added to odorless gases like liquefied petroleum gas (LPG) to facilitate leak detection . Its distinctive smell has led to its use in various safety applications, particularly in the gas industry and mining.

  • Oxidation: Ethanethiol can be oxidized to form ethyl sulfonic acid or diethyl disulfide depending on the oxidizing agent used. For instance, using hydrogen peroxide yields diethyl disulfide:
    2C2H5SH+H2O2C2H5SSC2H5+2H2O2\text{C}_2\text{H}_5\text{SH}+\text{H}_2\text{O}_2\rightarrow \text{C}_2\text{H}_5\text{S}-\text{S}\text{C}_2\text{H}_5+2\text{H}_2\text{O}
    .
  • Nucleophilic Reactions: In the presence of sodium hydroxide, ethanethiol forms the ethyl thiolate ion (EtS\text{EtS}^-), which is a potent nucleophile .
  • Thermal Decomposition: At elevated temperatures, ethanethiol undergoes thermal cracking, producing various products through radical mechanisms. This process has been studied extensively, revealing multiple pathways for decomposition .

Ethanethiol exhibits biological activity primarily through its interactions with biological systems:

  • Toxicity: At high concentrations, ethanethiol can cause respiratory distress, irritation of mucous membranes, and central nervous system effects such as convulsions and muscular weakness .
  • Antimicrobial Properties: Some studies suggest that ethanethiol may possess antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms .

Ethanethiol can be synthesized through various methods:

  • Reaction of Ethylene with Hydrogen Sulfide: This method involves the catalytic reaction of ethylene gas with hydrogen sulfide under controlled conditions .
  • Halide Displacement Reaction: Ethyl halides can react with sodium bisulfide in aqueous solution to produce ethanethiol. This method was historically significant and demonstrated as early as 1840 .
  • Commercial Production: The most common industrial method involves reacting ethanol with hydrogen sulfide over acidic catalysts such as alumina .

Ethanethiol has several practical applications:

  • Odorant for Gases: It is widely used as an odorant for natural gas and LPG to enhance safety by enabling leak detection .
  • Mining Safety: In underground mining, it serves as a "stench gas" to alert workers during emergencies by being introduced into ventilation systems .
  • Chemical Intermediate: Ethanethiol acts as a reagent in organic synthesis and can be utilized in the production of other sulfur-containing compounds .

Research on ethanethiol's interactions includes:

  • Reactivity with Oxidizing Agents: Studies have shown that ethanethiol reacts rapidly with ferrate(VI) in alkaline solutions, leading to degradation products that are highly dependent on pH levels .
  • Metal Complex Formation: It forms complexes with transition metals such as mercury and copper, which can have implications in both environmental chemistry and materials science .

Ethanethiol shares structural similarities with other thiols and organosulfur compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
ButanethiolC4H10S\text{C}_4\text{H}_{10}\text{S}Similar odor; used in flavoring and fragrance
PropanethiolC3H8S\text{C}_3\text{H}_{8}\text{S}Intermediate volatility; used as a solvent
tert-ButylthiolC4H10S\text{C}_4\text{H}_{10}\text{S}Higher steric hindrance; different reactivity profile

Uniqueness of Ethanethiol

Ethanethiol's distinctiveness lies in its exceptionally low odor threshold and its specific applications in safety protocols for gas detection and mining operations. While other thiols may share similar structures or properties, ethanethiol's unique combination of volatility, toxicity at high concentrations, and industrial utility sets it apart from its analogs.

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

57.98772124 g/mol

Monoisotopic Mass

57.98772124 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-15-2024

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